2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
Overview
Description
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety linked to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which is then linked to the nicotinonitrile core through a thioether linkage. The reaction conditions often involve the use of solvents like methanol and catalysts such as potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to DNA and RNA, thereby affecting various biological processes . Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, which can disrupt metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-benzimidazol-2-ylmethyl)thio]ethanol hydrochloride: This compound shares the benzimidazole moiety but has different functional groups, leading to distinct chemical and biological properties.
2-((1H-benzimidazol-2-ylmethyl)thio)-5-methylnicotinonitrile: This compound is structurally similar but includes a methyl group, which can alter its reactivity and applications.
Uniqueness
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its combination of a benzimidazole moiety with a nicotinonitrile core, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4S/c27-16-21-20(18-9-3-1-4-10-18)15-24(19-11-5-2-6-12-19)30-26(21)31-17-25-28-22-13-7-8-14-23(22)29-25/h1-15H,17H2,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTYWFBHTGHEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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